molecular formula C19H19N5O4S B2608992 methyl 2-(2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate CAS No. 1223937-60-7

methyl 2-(2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate

Cat. No. B2608992
M. Wt: 413.45
InChI Key: NZEGGTRSACHBKG-UHFFFAOYSA-N
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Description

This typically includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also often included.



Synthesis Analysis

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Molecular Structure Analysis

This involves determining the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and any catalysts that may affect its reactivity.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and spectral properties.


Scientific Research Applications

Synthesis of Heterocyclic Systems

Research has introduced methyl 2-benzoylamino-3-dimethylaminopropenoate and similar compounds as reagents for the preparation of fused pyrimidinones from heterocyclic α-amino compounds. These processes have led to the creation of derivatives of pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, thiazolo[2,3-b]pyrimidine, and other heterocyclic systems, indicating the versatility of these compounds in synthesizing complex heterocyclic structures (Stanovnik et al., 1990).

Insecticidal Assessment

A study on new 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide and its versatility as a precursor for synthesizing various heterocycles demonstrated potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research highlights the application of such compounds in developing novel insecticides with potentially significant agricultural implications (Fadda et al., 2017).

Anti-inflammatory Activities

Compounds derived from methyl 2-(2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate have been investigated for their anti-inflammatory activities. For example, sixteen new 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters showed moderate anti-inflammatory activity, indicating their potential as therapeutic agents (Tozkoparan et al., 1999).

Biological Evaluation

The synthesis and biological evaluation of these compounds extend to examining their antiproliferative activity against various cancer cell lines, antimicrobial activities, and their effects on plant growth. This broad range of applications underscores the scientific interest in these compounds for their potential in pharmaceuticals, agriculture, and materials science. For instance, a study focused on the microwave-assisted synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives highlighted their selective cytotoxicity to cancer cells compared to normal cells, pointing to their potential in cancer therapy (Nagaraju et al., 2020).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a good source of this information.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.


Please note that this is a general guide and the specifics can vary depending on the compound and the context of the analysis. For a comprehensive analysis of a specific compound, a detailed literature search and expert input are often necessary.


properties

IUPAC Name

methyl 2-[[2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c1-28-18(27)12-6-2-3-7-13(12)21-14(25)10-24-11-20-16-15(17(24)26)29-19(22-16)23-8-4-5-9-23/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEGGTRSACHBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate

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